molecular formula C12H11Cl2N3O3S B2992582 2,3-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021219-41-9

2,3-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2992582
CAS No.: 1021219-41-9
M. Wt: 348.2
InChI Key: SSBGSDSCSYHIPH-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(2-(6-ox-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a high-value chemical probe for investigating protein arginine methyltransferase 5 (PRMT5) biology. This compound represents a first-in-class inhibitor that targets the PRMT5 Binding Motif (PBM) interface, a site distinct from the enzyme's catalytic pocket . Its core mechanism involves disrupting the interaction between PRMT5 and its substrate adaptor proteins (SAPs), such as RIOK1, which is crucial for the methylation of a specific subset of PRMT5 substrates . The compound's mode of action is characterized by the formation of a covalent bond with cysteine 278 on PRMT5, leading to sustained inhibition of the protein-protein interaction . This targeted mechanism provides researchers with a powerful tool to selectively probe PBM-dependent PRMT5 functions, which are synthetic lethal dependencies in MTAP-deleted cancers, a common genetic feature in glioblastomas, mesotheliomas, and other malignancies . The chemical structure incorporates a pyridazinone core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential and presence in bioactive molecules . This product is intended for non-clinical research applications and is not for diagnostic or therapeutic use. The provided compound, 2,3-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, shares a close structural relationship with published tool compounds from the same chemical series, allowing for the study of a novel, non-catalytic mechanism of PRMT5 inhibition . Researchers can utilize this inhibitor to dissect complex epigenetic pathways and explore new oncology drug discovery paradigms focused on protein-protein interaction inhibition. Its use is strictly limited to laboratory research purposes.

Properties

IUPAC Name

2,3-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O3S/c13-9-3-1-4-10(12(9)14)21(19,20)16-7-8-17-11(18)5-2-6-15-17/h1-6,16H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBGSDSCSYHIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

  • Molecular Formula : C12_{12}H11_{11}Cl2_2N3_3O3_3S
  • Molecular Weight : 348.2 g/mol
  • CAS Number : 1021219-41-9

The primary mechanism through which this compound exerts its biological effects is by inhibiting carbonic anhydrases (CAs). CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of these enzymes can lead to various therapeutic effects, particularly in conditions such as glaucoma, epilepsy, and certain cancers.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that sulfonamides, including this compound, are promising inhibitors of human carbonic anhydrases (hCAs). The compound has shown significant inhibitory activity against isoforms such as hCA I and hCA IX.

Isoform Inhibition Constant (KI_I) Selectivity Index (SI_I)
hCA I47.8 nM10.3
hCA IX195.9 nM2.7
hCA XII116.9 nM6.6

These values indicate a strong potential for the compound in therapeutic applications targeting these isoforms, particularly in tumor-associated conditions where hCA IX is prevalent .

Cytotoxicity and Antiproliferative Activity

In vitro studies assessing the cytotoxic potential of this compound have been conducted using various cancer cell lines such as MCF-7 (breast cancer), Hep-3B (liver cancer), and L929 (fibroblast). The results showed that several derivatives exhibited significant antiproliferative activity with minimal cytotoxicity.

Cell Line IC50 (µM)
MCF-75.4
Hep-3B4.8
L929>10

This indicates that the compound may selectively inhibit cancer cell proliferation while sparing normal cells .

Study on Carbonic Anhydrase Inhibition

A study published in Elsevier highlighted the design and synthesis of a series of benzenesulfonamides that included the target compound. The study demonstrated that modifications to the sulfonamide group significantly influenced inhibitory potency against hCAs. The molecular docking studies indicated that the sulfonamide moiety effectively interacted with the zinc ion in the active site of the enzyme .

Antimicrobial Activity

Another aspect explored was the antimicrobial activity of related compounds within the same chemical class. For instance, derivatives were tested against various bacterial strains including E. coli and S. aureus. Results indicated promising antibacterial effects, suggesting potential applications in treating infections .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 2,3-dichloro substitution contrasts with the single chloro group in the 4-methoxyphenyl derivative . The 4-nitrobenzyloxy derivative (5b) introduces a polar nitro group, which may improve binding to charged enzyme pockets but increase molecular weight.

Linker Chain Flexibility :

  • The ethyl linker in the target compound and the 4-methoxyphenyl analog offers moderate flexibility, whereas the propyl chain in the thiophene derivative may allow deeper penetration into hydrophobic binding sites.

Heterocyclic Modifications :

  • The thiophene-substituted pyridazine introduces sulfur-mediated interactions (e.g., π-π stacking), while the 4-methoxyphenyl group contributes to steric bulk and lipophilicity.

Functional Implications

  • Bioactivity : While specific data for the target compound are unavailable, highlights that N-substituted benzenesulfonamides exhibit diverse activities (e.g., kinase inhibition) depending on the heterocyclic group . The pyridazine moiety in the target compound may mimic adenine in ATP-binding pockets, similar to kinase inhibitors.
  • Solubility : The 4-methoxyphenyl derivative likely has higher solubility due to the methoxy group, whereas the dichloro and thiophene analogs may prioritize membrane permeability.

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